molecular formula C12H15ClO2S B14033760 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14033760
M. Wt: 258.76 g/mol
InChI Key: JMWGZCWOUKPPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

Uniqueness

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions. The combination of chloro, ethoxy, and methylthio groups provides a distinct set of properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(3-ethoxy-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-10-7-5-6-9(12(10)16-3)11(13)8(2)14/h5-7,11H,4H2,1-3H3

InChI Key

JMWGZCWOUKPPAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1SC)C(C(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.